3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring using cyclopentyl halides in the presence of a base.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: Lacks the N-(2-methylpropyl) group.
3-amino-1-cyclopentyl-N-(2-ethylpropyl)-1H-pyrazole-4-carboxamide: Has a different alkyl group.
3-amino-1-cyclopentyl-N-(2-methylbutyl)-1H-pyrazole-4-carboxamide: Has a longer alkyl chain.
Uniqueness
The uniqueness of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-amino-1-cyclopentyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-9(2)7-15-13(18)11-8-17(16-12(11)14)10-5-3-4-6-10/h8-10H,3-7H2,1-2H3,(H2,14,16)(H,15,18) |
InChI Key |
JPQBXCRHIVLTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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